![molecular formula C9H12ClN3 B2740689 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 2442597-60-4](/img/structure/B2740689.png)
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride
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Overview
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrolopyridine and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
- Researchers have discovered that derivatives of this compound exhibit potent antileishmanial activity against visceral leishmaniasis (VL) . Among these derivatives, compound 5m demonstrated significant in vitro antileishmanial efficacy (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo studies in infected mice showed inhibition of parasite burden in both liver and spleen .
- The stability of compound 5m was confirmed through in vitro pharmacokinetic studies .
- 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . These compounds may hold promise in cancer treatment.
- The PI3K/Akt/mTOR signaling pathway plays a critical role in tumor growth, proliferation, and apoptosis. While no FDA-approved PI3K/mTOR dual inhibitor exists, this compound could be a candidate for further investigation .
- 1H-pyrrolo[2,3-b]pyridine scaffold has been explored in other target research, including human neutrophil elastase (HNE) . HNE inhibitors are relevant in various inflammatory conditions.
- The NH moiety at the C4-position of this compound is critical for JAK inhibitory activity . Understanding its role in JAK signaling pathways could lead to therapeutic applications.
Antileishmanial Activity
FGFR4 Inhibition
PI3K/mTOR Dual Inhibition
Human Neutrophil Elastase (HNE) Research
JAK Inhibition
Mechanism of Action
Target of Action
The primary targets of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride inhibits FGFRs, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer activities.
properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-5-12-9-8(6)7(4-10)2-3-11-9;/h2-3,5H,4,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPQQUEQRBPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride |
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